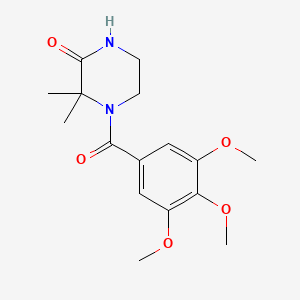

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives, which includes compounds like 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

Aromatic acid chlorides are coupled with Piperzain-yl(3,4,5-trimethoxyphenyl)methanone in the presence of triethylamine base to yield trimethoxyphenyl piperzine derivatives . This reaction is part of the synthesis process of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one.Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one, focusing on six unique applications:

Anti-Cancer Research

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has shown potential in anti-cancer research due to its ability to inhibit key proteins involved in cancer cell proliferation. Compounds containing the trimethoxybenzoyl group have been found to inhibit tubulin polymerization, which is crucial for cell division, making them effective in targeting cancer cells .

Anti-Inflammatory Agents

This compound has been studied for its anti-inflammatory properties. The trimethoxybenzoyl moiety is known to modulate inflammatory pathways, potentially reducing inflammation by inhibiting specific enzymes and cytokines involved in the inflammatory response .

Antiviral Applications

Research has indicated that compounds with the trimethoxybenzoyl group can exhibit antiviral activity. These compounds have shown efficacy against viruses such as the hepatitis C virus and influenza virus, making them promising candidates for antiviral drug development .

Neuroprotective Effects

The neuroprotective potential of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one is another area of interest. Studies suggest that it may help in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antibacterial Properties

This compound has also been explored for its antibacterial properties. It has shown activity against various bacterial strains, including those resistant to conventional antibiotics. This makes it a valuable candidate for developing new antibacterial agents .

Antifungal Research

In addition to its antibacterial effects, 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one has demonstrated antifungal activity. It has been effective against several fungal pathogens, which could lead to the development of new antifungal treatments .

Mecanismo De Acción

Target of Action

The primary targets of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one These include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The exact mode of action of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Tmp-bearing compounds have been shown to inhibit the function of their targets, leading to various biological effects .

Biochemical Pathways

The biochemical pathways affected by 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Tmp-bearing compounds have been associated with a wide range of biological activities, indicating that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one Tmp-bearing compounds have been associated with anti-cancer, anti-fungal, anti-bacterial, anti-viral, and anti-parasitic effects, as well as anti-inflammatory, anti-alzheimer, anti-depressant, and anti-migraine properties .

Propiedades

IUPAC Name |

3,3-dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-16(2)15(20)17-6-7-18(16)14(19)10-8-11(21-3)13(23-5)12(9-10)22-4/h8-9H,6-7H2,1-5H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMHZPXJLDKGIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)C2=CC(=C(C(=C2)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-4-(3,4,5-trimethoxybenzoyl)piperazin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2513975.png)

![2-(3,4-dimethylphenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2513976.png)

![N-[2-Methyl-3-(5-methylpyrazol-1-yl)propyl]prop-2-enamide](/img/structure/B2513980.png)

![4-[[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]methyl]morpholine](/img/structure/B2513985.png)

![(2Z)-N-acetyl-6,8-dichloro-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2513988.png)

![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2513990.png)

![3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B2513993.png)

![3-benzyl-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2513994.png)

![3,6-Dichloro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-2-carboxamide](/img/structure/B2513998.png)